molecular formula C11H11BO5 B12836732 (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid

(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid

Cat. No.: B12836732
M. Wt: 234.01 g/mol
InChI Key: BPBVEIGPYKTPED-UHFFFAOYSA-N
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Description

(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is a boronic acid derivative with a benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The boronic acid group can be introduced through the reaction of the benzofuran derivative with boronic acid reagents under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but generally involve mild to moderate temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is unique due to the presence of the 2-oxoethyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature may provide advantages in specific synthetic applications, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C11H11BO5

Molecular Weight

234.01 g/mol

IUPAC Name

[5-(2-methoxy-2-oxoethyl)-1-benzofuran-2-yl]boronic acid

InChI

InChI=1S/C11H11BO5/c1-16-11(13)5-7-2-3-9-8(4-7)6-10(17-9)12(14)15/h2-4,6,14-15H,5H2,1H3

InChI Key

BPBVEIGPYKTPED-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CC(=O)OC)(O)O

Origin of Product

United States

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